

An In-depth Technical Guide to the Thermochemical Properties of 4-Oxopentanoate

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Compound of Interest

Compound Name: 4-Oxopentanoate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties of **4-oxopentanoate**, also known as levulinate, the conjugate base of levulinic acid. A thorough understanding of these properties is crucial for applications ranging from the development of biofuels and green solvents to its potential use as a platform chemical in the synthesis of pharmaceuticals and other high-value compounds. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated chemical and metabolic pathways.

Core Thermochemical Properties of 4-Oxopentanoic Acid (Levulinic Acid)

The thermochemical data for 4-oxopentanoic acid are essential for process design, safety analysis, and computational modeling. The following tables summarize the available experimental and calculated data for its enthalpy of formation, standard entropy, and heat capacity.

Property	Phase	Value	Method
Standard Molar Enthalpy of Formation ($\Delta_f H^\circ$)	Liquid	-683.8 kJ/mol	Estimated (Modified Benson's method)
Gas	-613.5 kJ/mol	Not Specified	
Standard Molar Entropy (S°)	Liquid	268.6 J/(mol·K)	Estimated (Modified Benson's method)
Molar Heat of Vaporization ($\Delta_{vap} H_m$)	74.4 kJ/mol	Not Specified	

Table 1: Key Thermochemical Properties of 4-Oxopentanoic Acid at 298.15 K.

Temperature (K)	Molar Heat Capacity, C_p (J/(mol·K))
313.15	Data not available in search results
333.15	Data not available in search results
353.15	Data not available in search results
373.15	Data not available in search results

Table 2: Experimentally Determined Molar Heat Capacity of Liquid 4-Oxopentanoic Acid at Atmospheric Pressure.^[1] (Note: While the study indicates experimental data was collected, specific values were not available in the provided search results).

Experimental Protocols for Thermochemical Analysis

Accurate determination of thermochemical properties relies on precise experimental techniques. The following sections detail the principles and general procedures for two primary methods used for organic acids like 4-oxopentanoic acid.

Combustion Calorimetry for Enthalpy of Formation

Combustion calorimetry is the gold standard for determining the standard enthalpy of formation of combustible organic compounds.^[2] The technique involves the complete combustion of a substance in a high-pressure oxygen atmosphere within a constant-volume container known as a bomb calorimeter.^{[3][4]}

Methodology:

- **Sample Preparation:** A precisely weighed pellet (typically 0.8 to 1.2 g) of the organic acid is placed in a sample holder within the combustion bomb. A fuse wire is positioned to make contact with the sample to ensure ignition.^[4]
- **Bomb Sealing and Pressurization:** A small, known amount of water is added to the bomb to ensure that the water formed during combustion is in its liquid state. The bomb is then sealed and purged with oxygen before being pressurized to approximately 25-30 atm.^[4]
- **Calorimeter Assembly:** The sealed bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The system is allowed to reach thermal equilibrium, and the initial temperature is recorded with high precision.^[3]
- **Ignition and Data Acquisition:** The sample is ignited by passing an electric current through the fuse wire. The temperature of the water in the calorimeter is recorded at regular intervals as it rises due to the heat released by the combustion reaction. The final temperature is recorded after thermal equilibrium is re-established.^[3]
- **Calculation:** The heat capacity of the calorimeter system is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid. The heat released by the combustion of the sample is then calculated using the measured temperature change and the heat capacity of the calorimeter. Corrections are applied for the heat of ignition and the formation of any side products (e.g., nitric acid from residual nitrogen).^[2] The standard enthalpy of combustion is then determined, from which the standard enthalpy of formation can be calculated using Hess's Law.

Differential Scanning Calorimetry (DSC) for Heat Capacity

Differential Scanning Calorimetry is a widely used thermal analysis technique for measuring the heat capacity of materials as a function of temperature.[5][6] It operates by measuring the difference in heat flow between a sample and a reference material as they are subjected to a controlled temperature program.[7]

Methodology:

- **Sample and Reference Preparation:** A small, accurately weighed sample of the liquid or solid organic acid is hermetically sealed in a sample pan (crucible). An empty, sealed pan is used as a reference.[5]
- **Instrument Setup:** The sample and reference pans are placed in the DSC cell. The desired temperature program, including the initial and final temperatures and the heating rate (e.g., 10-20 °C/min), is set.[8]
- **Baseline Determination:** An initial scan is performed with empty sample and reference pans to establish the baseline heat flow difference of the instrument.[9]
- **Standard Calibration:** A scan is run with a standard material of known heat capacity, such as sapphire, to calibrate the heat flow signal.[5]
- **Sample Measurement:** The sample is then scanned over the desired temperature range. The instrument records the differential heat flow required to maintain the sample and reference at the same temperature.
- **Calculation of Heat Capacity:** The specific heat capacity (C_p) is calculated by comparing the heat flow to the sample with the heat flow to the sapphire standard at a given temperature, taking into account the masses of the sample and the standard.[6] The following equation is used:

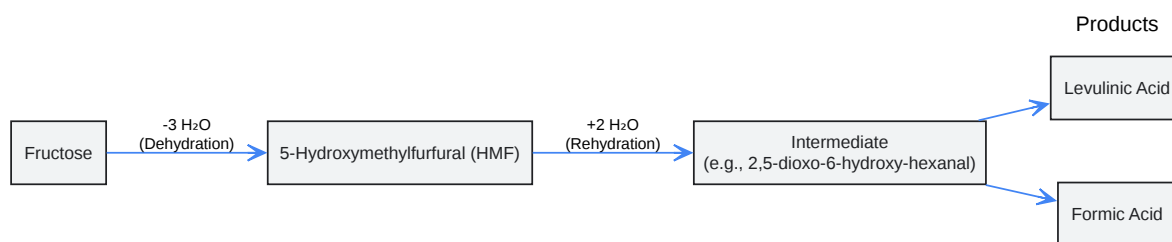
$$C_p(\text{sample}) = (\text{DSC}_{\text{sample}} / \text{DSC}_{\text{standard}}) * (\text{mass}_{\text{standard}} / \text{mass}_{\text{sample}}) * C_p(\text{standard})$$

Relevant Pathways Involving 4-Oxopentanoate

4-Oxopentanoate is a key intermediate in several important chemical and potential biological pathways.

Chemical Synthesis from Fructose

A significant route to producing levulinic acid is the acid-catalyzed dehydration of fructose.[10] [11] This process is of great interest for the production of bio-based chemicals from renewable resources.[12]

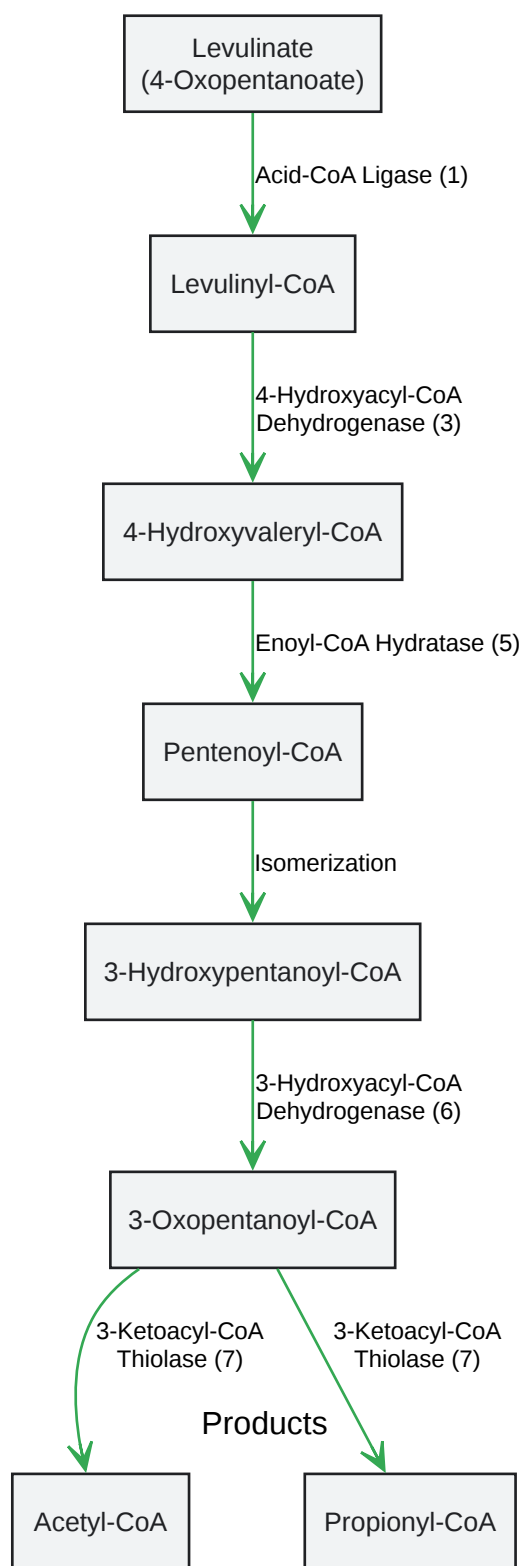


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Caption: Acid-catalyzed conversion of fructose to levulinic acid.

Proposed Metabolic Pathway of Levulinate

While not a common metabolite, hypothetical metabolic pathways for the degradation of levulinate have been proposed, involving its activation to a CoA-ester followed by a series of enzymatic reactions.[13]



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